2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)10-13-6-8-14(9-7-13)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMVTLXGTKVQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the sulfonylated piperazine with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Research indicates that 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid possesses significant biological activity. Studies have shown its potential as an anti-inflammatory and analgesic agent, with implications for treating chronic pain and inflammatory disorders. The benzenesulfonyl group enhances its ability to interact with various biological targets, particularly neurotransmitter systems involved in pain signaling pathways.
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
-
Pain Management :
- It has been studied for its efficacy in modulating pain responses, making it a candidate for chronic pain therapies.
- Interaction studies have demonstrated its binding affinity to receptors involved in pain signaling.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation through various mechanisms, including inhibition of inflammatory cytokines.
-
Anticancer Potential :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Research on related compounds indicates potential selectivity for inhibiting specific histone deacetylases, which play a role in cancer cell proliferation.
Case Studies
Several studies have documented the pharmacological effects of this compound:
-
Analgesic Activity Study :
- A study demonstrated that the compound effectively reduced pain responses in animal models, suggesting its potential utility in clinical settings for chronic pain management.
-
Anti-inflammatory Mechanism Investigation :
- Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in vivo, supporting its application in inflammatory disorders.
-
Anticancer Activity Exploration :
- In vitro studies showed that derivatives exhibited selective inhibition of histone deacetylases, leading to reduced proliferation of cancer cells and increased apoptosis rates.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzenesulfonyl group distinguishes this compound from other piperazinyl acetic acid derivatives. Below is a comparative analysis with key analogues:
Regulatory and Handling Considerations
- Regulatory Status: Not listed in EINECS, TSCA, or KECL inventories, indicating it is likely a research-grade chemical .
- Handling : Requires standard lab precautions (e.g., ventilation, PPE) akin to other piperazine derivatives .
Biological Activity
2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4S, with a molecular weight of approximately 288.35 g/mol. The compound features a benzenesulfonyl group attached to a piperazine ring, linked to an acetic acid moiety. This structure allows the compound to engage in various reactions typical of carboxylic acids and amines, enhancing its potential for drug development.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been studied for its ability to modulate pain responses, making it a candidate for treating chronic pain and inflammatory disorders. The benzenesulfonyl group enhances the compound's interaction with biological targets, potentially affecting neurotransmitter systems and inflammatory pathways.
The compound's mechanisms include:
- Modulation of Pain Signaling : Interaction studies reveal that the compound binds to various receptors and enzymes involved in pain signaling pathways.
- Inhibition of Inflammatory Mediators : It may inhibit the production or action of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-(Diphenylmethyl)piperazin-1-yl]acetic acid | C19H24N2O2 | Potential antidepressant activity |
| 4-Benzylpiperazine-acetic acid | C13H18N2O2 | Studied for anxiolytic effects |
| 2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid | C20H24N2O4S | Similar sulfonamide structure; potential anti-inflammatory properties |
The sulfonamide functionality in this compound is crucial for its enhanced biological activity compared to other piperazine derivatives.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : The compound has been tested in various cell lines to assess its cytotoxicity and efficacy in inhibiting cancer cell growth. Results indicated that it selectively inhibited cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- Animal Models : In vivo studies demonstrated that the compound effectively reduced inflammation and pain responses in animal models, supporting its potential as a therapeutic agent for inflammatory conditions .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have identified key structural features that enhance the compound's activity against specific biological targets, providing insights for future drug design efforts .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution on the piperazine ring, where benzenesulfonyl chloride reacts with a piperazine precursor. Protecting group strategies, such as Fmoc (fluorenylmethyloxycarbonyl), are critical to prevent side reactions . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure via H NMR (e.g., characteristic singlet for acetic acid protons at δ 3.8–4.2 ppm) .
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what artifacts may arise?
- Methodology : Use a combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, key signals include the benzenesulfonyl group’s aromatic protons (δ 7.5–8.0 ppm) and the piperazine methylene protons (δ 2.5–3.5 ppm). IR should show sulfonyl S=O stretches (~1350 cm) and carboxylic acid O-H (~2500–3300 cm). Artifacts may arise from residual solvents (e.g., DMSO in NMR) or tautomerization; ensure sample dryness and compare with computational spectra (DFT-based predictions) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Determine solubility in DMSO (common stock solvent) via gravimetric analysis, and test stability in PBS (pH 7.4) or cell culture media using HPLC-UV (C18 column, 220 nm detection). Stability studies at 4°C, −20°C, and room temperature over 72 hours can identify degradation products (e.g., hydrolysis of the sulfonyl group) .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes and predict reactivity?
- Methodology : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. ICReDD’s approach integrates reaction path searches and experimental feedback to refine conditions (e.g., solvent polarity, temperature) . For example, simulate the nucleophilic attack of piperazine on benzenesulfonyl chloride to predict regioselectivity and byproduct formation.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology : Cross-validate docking studies (e.g., AutoDock Vina targeting GPCRs) with experimental IC values from radioligand binding assays. If discrepancies arise, reassess force field parameters or solvation models. For instance, if a predicted high-affinity binding mode (ΔG = −9 kcal/mol) contradicts low experimental inhibition, check compound purity or assay conditions (e.g., buffer ionic strength) .
Q. How can HPLC-MS/MS parameters be optimized for quantifying this compound in biological matrices?
- Methodology : Use a reversed-phase C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Electrospray ionization (ESI+) in MRM mode monitors transitions like m/z 325 → 183 (acetic acid fragment) and m/z 325 → 141 (piperazine ring). Validate method specificity against plasma metabolites and assess matrix effects via post-column infusion .
Q. What in vitro models best evaluate its potential neuropharmacological effects?
- Methodology : Screen for serotonin (5-HT) or dopamine (D) receptor modulation using CHO-K1 cells transfected with human receptors. Measure cAMP levels via ELISA or BRET assays. Compare with positive controls (e.g., aripiprazole for D) and validate cytotoxicity in parallel using MTT assays on SH-SY5Y cells .
Q. How do steric and electronic effects of substituents influence biological activity?
- Methodology : Synthesize analogs with substituents at the benzene ring (e.g., -Cl, -OCH) and perform 3D-QSAR studies using CoMFA/CoMSIA. Correlate steric/electrostatic fields with IC values from kinase inhibition assays. For example, electron-withdrawing groups may enhance sulfonyl group stability, while bulky substituents reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
